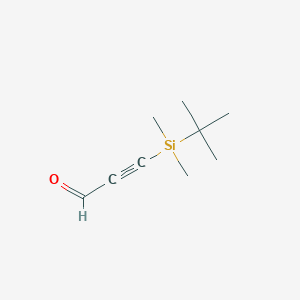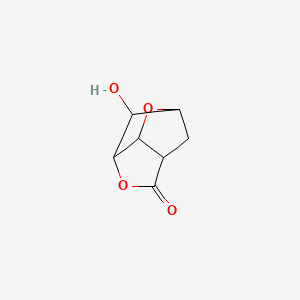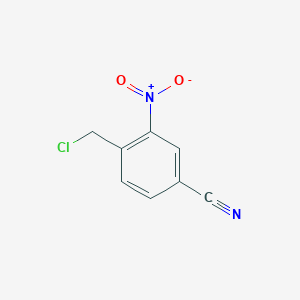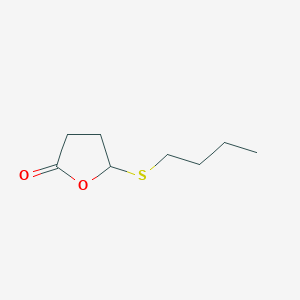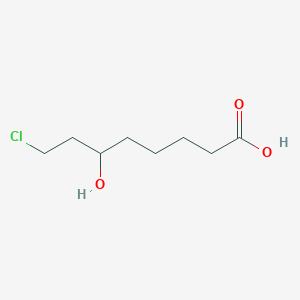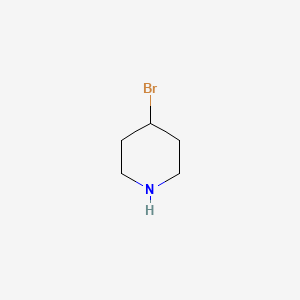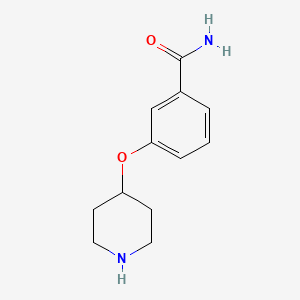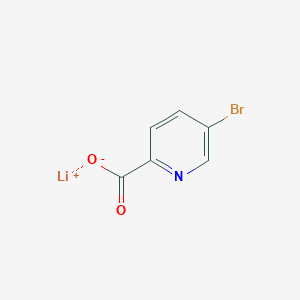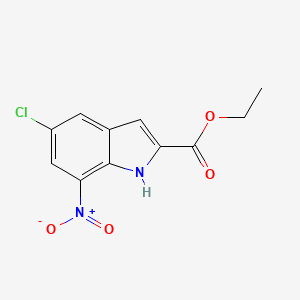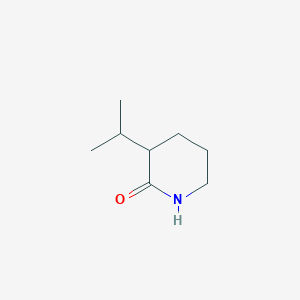
3-(Propan-2-yl)piperidin-2-one
Overview
Description
3-(Propan-2-yl)piperidin-2-one , also known as 3-isopropyl-2-piperidinone , is a chemical compound with the molecular formula C8H15NO . It belongs to the class of piperidine derivatives and exhibits interesting properties due to its unique structure . This compound is an oil at room temperature and is commonly used in synthetic chemistry.
Synthesis Analysis
The synthesis of this compound involves several methods, including cyclization reactions. Researchers have explored various routes to obtain this compound, such as reductive amination of ketones or cyclization of amine precursors. These synthetic pathways are essential for producing sufficient quantities for further investigation .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with an isopropyl group attached to the nitrogen atom. The carbonyl group (C=O) in the piperidinone moiety contributes to its reactivity and biological activity. Understanding the three-dimensional arrangement of atoms is crucial for predicting its behavior in chemical reactions and interactions with other molecules .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic additions, acylations, and reductions. Researchers have investigated its reactivity with different reagents to explore its synthetic potential. Additionally, the presence of the piperidine ring makes it a valuable building block for the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Piperidine derivatives have been studied for their role as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, which is crucial for predicting drug-drug interactions during the coadministration of multiple drugs. Selective inhibitors are essential for understanding the specific contributions of various CYP isoforms to drug metabolism, highlighting the importance of piperidine compounds in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).
Downstream Processing of Bioproducts
The separation and purification processes of biologically produced diols, such as 1,3-propanediol, a compound related to the broader family of piperidines, underscore the significant role of these compounds in industrial biotechnology. The efficiency of downstream processing, including aspects like yield, purity, and energy consumption, is critical for the commercial viability of bioproducts, indicating the relevance of piperidine derivatives in biotechnological applications (Xiu & Zeng, 2008).
Synthesis and Drug Discovery
The synthesis of spiropiperidines, which include 3-(Propan-2-yl)piperidin-2-one as a potential precursor, has been a focal point in drug discovery due to their complex three-dimensional chemical space. These compounds are synthesized for various pharmacological studies, highlighting the versatile applications of piperidine derivatives in medicinal chemistry and natural product synthesis (Griggs, Tape, & Clarke, 2018).
Bioactive Compounds from Natural Sources
Research on Piper spp. and their endophytes has revealed the production of bioactive compounds, including piperine and piperidine alkaloids, which possess diverse pharmacological activities. This underscores the potential of this compound and related compounds in developing new therapeutic agents with antitumor, antimutagenic, and antihelminthic properties (Mitra et al., 2021).
Catalysis in Chemical Synthesis
The role of catalysts in the hydrogenolysis of glycerol to 1,3-propanediol, a process relevant to the chemical industry, showcases the importance of understanding the catalytic mechanisms and selectivity of reactions involving piperidine derivatives. Such insights are crucial for optimizing industrial processes and enhancing the competitiveness of chemical products derived from renewable resources (da Silva Ruy et al., 2020).
Mechanism of Action
The precise mechanism of action of 3-(Propan-2-yl)piperidin-2-one depends on its specific application. It may act as a precursor for the synthesis of pharmaceuticals, agrochemicals, or other functional materials. Further studies are needed to elucidate its biological targets and interactions within living systems .
Safety and Hazards
Future Directions
Research on 3-(Propan-2-yl)piperidin-2-one continues to explore its synthetic versatility, biological activity, and potential applications. Investigating its pharmacological properties, developing new synthetic methodologies, and optimizing its safety profile are essential for its future utilization in drug discovery and chemical synthesis .
properties
IUPAC Name |
3-propan-2-ylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7-4-3-5-9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOCASZOXLDLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





